1-Boc-4-(cyclobutylmethyl)-1,4-diazepane
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Overview
Description
1-Boc-4-(cyclobutylmethyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the diazepane ring. This compound is widely used in organic synthesis as a building block for the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane typically involves the reaction of 4-(cyclobutylmethyl)-1,4-diazepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Trifluoroacetic acid, hydrochloric acid, and other acidic reagents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Free amine derivatives and substituted diazepanes.
Scientific Research Applications
1-Boc-4-(cyclobutylmethyl)-1,4-diazepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can interact with biological targets, potentially modulating their activity through binding or inhibition.
Comparison with Similar Compounds
1-Boc-4-piperidone: Another Boc-protected compound used in organic synthesis.
1-Boc-4-bromopiperidine: A halogenated derivative used as an intermediate in various chemical reactions.
Uniqueness: 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane is unique due to its cyclobutylmethyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable building block for the synthesis of novel compounds with potential biological activity.
Properties
CAS No. |
885266-92-2 |
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Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 4-(cyclobutylmethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-5-8-16(10-11-17)12-13-6-4-7-13/h13H,4-12H2,1-3H3 |
InChI Key |
ZEUADVXJCJXMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2CCC2 |
Origin of Product |
United States |
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